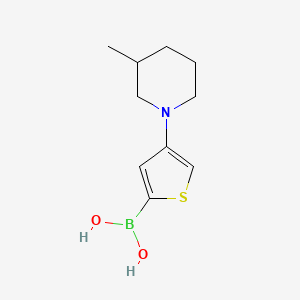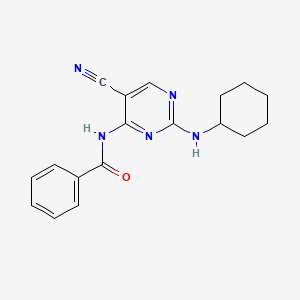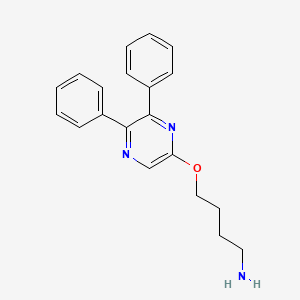
2,2,4-Trichloro-1,3-cyclopentenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-trichlorocyclopent-4-ene-1,3-dione is a chemical compound with the molecular formula C₅HCl₃O₂ and a molecular weight of 199.419 g/mol . It is known for its unique structure, which includes three chlorine atoms attached to a cyclopentene ring with two ketone groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trichlorocyclopent-4-ene-1,3-dione typically involves the chlorination of cyclopentadiene followed by oxidation. One common method includes the reaction of cyclopentadiene with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to form 2,2,4-trichlorocyclopent-4-ene. This intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield 2,2,4-trichlorocyclopent-4-ene-1,3-dione .
Industrial Production Methods
Industrial production of 2,2,4-trichlorocyclopent-4-ene-1,3-dione follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-trichlorocyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various chlorinated cyclopentene derivatives, dechlorinated cyclopentene compounds, and substituted cyclopentene derivatives .
Aplicaciones Científicas De Investigación
2,2,4-trichlorocyclopent-4-ene-1,3-dione has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2,4-trichlorocyclopent-4-ene-1,3-dione involves its interaction with molecular targets through its reactive chlorine atoms and ketone groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3-trichlorocyclopent-4-ene-1,3-dione
- 2,4,5-trichlorocyclopent-4-ene-1,3-dione
- 2,4-dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione
Uniqueness
2,2,4-trichlorocyclopent-4-ene-1,3-dione is unique due to its specific arrangement of chlorine atoms and ketone groups, which confer distinct reactivity and properties.
Propiedades
Número CAS |
88552-47-0 |
|---|---|
Fórmula molecular |
C5HCl3O2 |
Peso molecular |
199.41 g/mol |
Nombre IUPAC |
2,2,4-trichlorocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5HCl3O2/c6-2-1-3(9)5(7,8)4(2)10/h1H |
Clave InChI |
HJGISOWGZTZMOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)C(C1=O)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B12943724.png)










![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]acetamide](/img/structure/B12943802.png)

